molecular formula C11H12N2O2S B1649764 5-ethyl-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid CAS No. 1047645-91-9

5-ethyl-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid

Cat. No.: B1649764
CAS No.: 1047645-91-9
M. Wt: 236.29
InChI Key: WVHPUXABVFZNGB-UHFFFAOYSA-N
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Description

5-ethyl-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29. The purity is usually 95%.
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Properties

CAS No.

1047645-91-9

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29

IUPAC Name

5-ethyl-4-(2-methylpyrazol-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2S/c1-3-9-7(6-10(16-9)11(14)15)8-4-5-12-13(8)2/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

WVHPUXABVFZNGB-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(S1)C(=O)O)C2=CC=NN2C

Canonical SMILES

CCC1=C(C=C(S1)C(=O)O)C2=CC=NN2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 5-ethyl-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate (300 mg, 1.198 mmol) in 6N sodium hydroxide (2.397 ml, 1.198 mmol) and tetrahydrofuran (5.992 ml) was stirred at 70° C. in a sealed tube for 1 h. The resulting solution was cooled and then partitioned between H2O-DCM. The aqueous phase was adjusted to pH ˜4 and then washed several times with DCM. The combined organic fractions were dried over Na2SO4 and concentrated affording 5-ethyl-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid (283 mg, 1.2 mmol, 100% yield) as a yellow oil; LCMS (ES) m/z=236 (M+H)+.
Name
methyl 5-ethyl-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2.397 mL
Type
reactant
Reaction Step One
Quantity
5.992 mL
Type
solvent
Reaction Step One

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